molecular formula C7H13NO B6236790 5-ethyl-5-methylpyrrolidin-2-one CAS No. 93324-85-7

5-ethyl-5-methylpyrrolidin-2-one

Cat. No.: B6236790
CAS No.: 93324-85-7
M. Wt: 127.2
InChI Key:
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Description

5-Ethyl-5-methylpyrrolidin-2-one is a five-membered lactam, which is a type of cyclic amide. This compound is part of the pyrrolidinone family, known for its versatile applications in various fields such as pharmaceuticals, agrochemicals, and organic synthesis. The presence of both ethyl and methyl groups on the pyrrolidinone ring enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-5-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reductive amination of levulinic acid or its esters. This process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .

Another method involves the cyclization of functionalized acyclic substrates. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for better control over reaction conditions, leading to higher yields and purity. For example, using a 3 M solution of levulinic acid in acetonitrile at 90°C and 50 bars pressure with a suitable catalyst can produce high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of 5-ethyl-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the ethyl and methyl groups.

    5-Methylpyrrolidin-2-one: Contains only a methyl group on the pyrrolidinone ring.

    5-Ethylpyrrolidin-2-one: Contains only an ethyl group on the pyrrolidinone ring.

Uniqueness

5-Ethyl-5-methylpyrrolidin-2-one is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its solubility, stability, and interaction with biological targets compared to its simpler analogs .

Properties

CAS No.

93324-85-7

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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